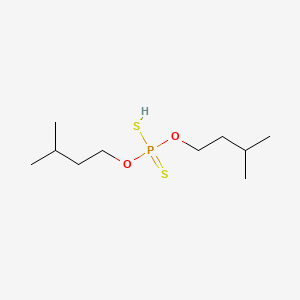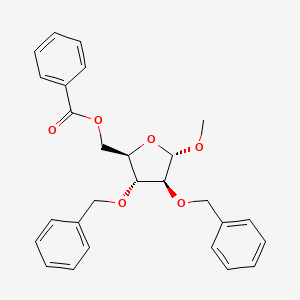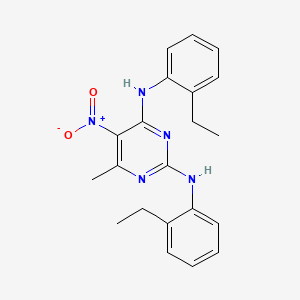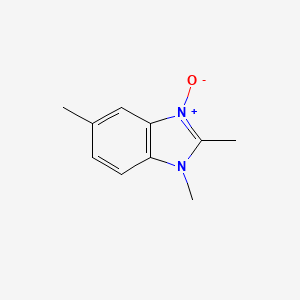
O,O'-Diisopentyl hydrogen dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O’-Diisopentyl hydrogen dithiophosphate is an organic compound belonging to the class of dithiophosphates. It is characterized by the presence of two isopentyl groups attached to a dithiophosphate moiety. This compound is typically a colorless to pale yellow liquid with a pungent odor and is used in various industrial applications, particularly as an additive in lubricants and anti-wear agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
O,O’-Diisopentyl hydrogen dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide with isopentyl alcohol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
P2S5+4C5H11OH→2(C5H11O)2P(S)SH+H2S
The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of O,O’-Diisopentyl hydrogen dithiophosphate involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
O,O’-Diisopentyl hydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Substitution: It can undergo substitution reactions where the isopentyl groups are replaced by other alkyl or aryl groups.
Complexation: It forms complexes with metal ions, which are useful in various applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphates, substituted dithiophosphates, and metal-dithiophosphate complexes .
Scientific Research Applications
O,O’-Diisopentyl hydrogen dithiophosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of O,O’-Diisopentyl hydrogen dithiophosphate involves its interaction with metal ions and enzymes. The compound forms stable complexes with metal ions, which can inhibit the activity of certain enzymes by blocking their active sites. This inhibition can lead to various biological effects, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- O,O’-Diisobutyl hydrogen dithiophosphate
- O,O’-Diisopropyl hydrogen dithiophosphate
- O,O’-Diethyl hydrogen dithiophosphate
Uniqueness
O,O’-Diisopentyl hydrogen dithiophosphate is unique due to its specific isopentyl groups, which provide distinct chemical and physical properties compared to other dithiophosphates. These properties include higher stability and specific reactivity patterns, making it suitable for specialized applications .
Properties
CAS No. |
32650-55-8 |
|---|---|
Molecular Formula |
C10H23O2PS2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
bis(3-methylbutoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O2PS2/c1-9(2)5-7-11-13(14,15)12-8-6-10(3)4/h9-10H,5-8H2,1-4H3,(H,14,15) |
InChI Key |
MTGAEKMYDSYMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOP(=S)(OCCC(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)

![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13822752.png)
![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)

![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)

![1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B13822793.png)
![(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13822796.png)


![2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B13822809.png)

